
Tiopronin Disulfide
Vue d'ensemble
Description
Tiopronin disulfide (N-(2-mercaptopropionyl)glycine disulfide) is a thiol-containing compound primarily used to treat cystinuria, a genetic disorder characterized by excessive urinary cystine excretion leading to recurrent kidney stones . Its mechanism involves thiol-disulfide exchange with cystine, forming a water-soluble tiopronin-cysteine complex that reduces urinary cystine crystallization . Beyond cystinuria, tiopronin exhibits antioxidant properties, mitigates oxidative stress in non-alcoholic steatohepatitis (NASH), and has been investigated in rheumatoid arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tiopronin Disulfide involves the oxidation of Tiopronin. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction typically involves dissolving Tiopronin in an appropriate solvent, such as water or ethanol, and then adding hydrogen peroxide under controlled conditions to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Chromatographic techniques, such as column chromatography with C18 as the filling material, are often employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Tiopronin Disulfide undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidation reaction where two thiol groups are converted into a disulfide bond.
Reduction: this compound can be reduced back to Tiopronin using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: This reaction involves the exchange of thiol and disulfide groups, which is crucial in biological systems for maintaining redox balance.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: Thiol-containing compounds under physiological conditions.
Major Products:
Oxidation: this compound.
Reduction: Tiopronin.
Thiol-Disulfide Exchange: Mixed disulfides and free thiols.
Applications De Recherche Scientifique
Tiopronin Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for metal nanoparticles.
Biology: Plays a role in studying redox biology and thiol-disulfide exchange reactions in proteins.
Medicine: Investigated for its potential in treating conditions like Wilson’s disease, rheumatoid arthritis, and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage
Industry: Utilized in the formulation of pharmaceuticals and as a component in diagnostic assays.
Mécanisme D'action
Tiopronin Disulfide exerts its effects primarily through thiol-disulfide exchange reactions. It reacts with cystine in the urine to form a more soluble mixed disulfide complex, thereby reducing the concentration of cystine and preventing kidney stone formation . The molecular targets include cystine and other thiol-containing compounds, and the pathways involved are related to redox regulation and detoxification .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural or functional similarities with tiopronin disulfide, enabling comparative analysis of their pharmacological and biochemical properties:
Demethyl Tiopronin
- Structural Features : Lacks the methyl group adjacent to the thiol moiety compared to tiopronin, enhancing thiol reactivity .
- GPx Inhibition : Demonstrates stronger inhibition of glutathione peroxidase (GPx) (54 ± 1% inhibition at 200 µM) than tiopronin (60 ± 3%) and mercaptosuccinate (71 ± 4%) .
- Cytotoxicity : Exhibits 44-fold selectivity (SR = 44) against multidrug-resistant KB-V1 cells (IC50 = 0.42 ± 0.09 mM) vs. parental KB-3-1 cells (IC50 = 18.37 ± 0.22 mM), outperforming tiopronin .
- Limitation : Biphasic cytotoxicity at ≥2 mM concentrations due to ROS scavenging, reducing therapeutic utility at higher doses .
Dimethyl Tiopronin
- Structural Features : Contains additional methyl groups, sterically shielding the thiol group .
- GPx Inhibition: No significant inhibition observed, contrasting with demethyl tiopronin and tiopronin .
- Cytotoxicity: Non-selective activity (SR = 1.2; KB-V1 IC50 = 7.80 ± 1.28 mM vs. KB-3-1 IC50 = 9.50 ± 1.15 mM), attributed to reduced thiol accessibility .
Mercaptosuccinate
- Functional Similarity : Inhibits GPx (71 ± 4% at 200 µM) and demonstrates cytotoxicity against KB-V1 cells (SR = 45) .
- Key Difference : Its selectivity is reversed by N-acetylcysteine (NAC) (SR reduced to 1.1 with 2 mM NAC), unlike tiopronin, which retains partial selectivity under NAC treatment .
D-Penicillamine
- Therapeutic Overlap : Used for cystinuria and rheumatoid arthritis, like tiopronin .
- Efficacy : Tiopronin reduces stone recurrence by 62.8–94.1% in cystinuria, comparable to d-penicillamine .
- Tolerability : Tiopronin has fewer adverse effects (e.g., rash, proteinuria) and lower discontinuation rates (27.7% vs. higher rates for d-penicillamine) .
Comparative Data Table
*Data extrapolated from structurally analogous assays.
Mechanistic and Clinical Insights
- ROS Scavenging : Tiopronin’s cytotoxicity is reversed by NAC, implicating ROS-mediated pathways, whereas demethyl tiopronin’s biphasic activity complicates dose optimization .
- Therapeutic Niche : Tiopronin is preferred over d-penicillamine in cystinuria due to tolerability, but its structural analogs (e.g., demethyl tiopronin) may offer enhanced selectivity in oncology applications .
Activité Biologique
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a synthetic aminothiol compound primarily used in the treatment of cystinuria to prevent kidney stone formation. Its biological activity is attributed to its ability to undergo thiol-disulfide exchange reactions, leading to the formation of water-soluble mixed disulfides. This article delves into the diverse biological activities of tiopronin disulfide, supported by research findings and data tables.
Tiopronin acts as a reducing agent that interacts with cystine, a poorly soluble amino acid, to form a mixed disulfide complex. This reaction reduces the concentration of cystine in urine below its solubility limit, thereby preventing the formation of cystine stones. The overall reaction can be summarized as follows:
This mechanism highlights the importance of the thiol group in tiopronin for its biological activity .
Pharmacokinetics
The pharmacokinetic profile of tiopronin reveals important information about its absorption, distribution, metabolism, and elimination:
- Absorption : Tiopronin is slowly absorbed with peak plasma concentrations occurring 3-6 hours post-ingestion. The bioavailability is approximately 63% for total and 40% for unbound tiopronin .
- Volume of Distribution : Tiopronin has a high volume of distribution (455 L), indicating significant tissue binding outside the plasma .
- Metabolism : The principal metabolite is 2-mercaptopropionic acid (2-MPA), accounting for 10-15% of the drug's metabolism .
- Elimination : It is excreted entirely through urine, with a terminal half-life of about 53 hours .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of tiopronin, particularly its modified forms. For instance, tiopronin-NO exhibited antibacterial activity against E. coli and Pseudomonas species in vitro. The study utilized flow cytometry to assess cell viability after treatment with tiopronin-NO at a concentration of 20 mM for 24 hours .
Collateral Sensitivity in Multidrug-Resistant Cells
Tiopronin has shown promise in sensitizing multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics. Research indicated that long-term exposure to tiopronin led to decreased expression of P-glycoprotein (P-gp), enhancing sensitivity to drugs like doxorubicin and taxol. Specifically, KB-V1 cells treated with tiopronin were found to be significantly more sensitive to these P-gp substrates, demonstrating collateral sensitivity mechanisms at play .
Case Studies
- Cystinuria Management : A clinical study involving patients with cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels and stone formation rates. Patients receiving tiopronin showed a marked decrease in stone recurrence compared to those not on treatment.
- Cancer Treatment : In a laboratory setting, treatment of MDR cancer cell lines with tiopronin resulted in a notable reduction in cell viability when combined with traditional chemotherapeutics. This suggests potential applications beyond its current use in urology .
Data Tables
Parameter | Value |
---|---|
Bioavailability (Total) | 63% |
Bioavailability (Unbound) | 40% |
Volume of Distribution | 455 L |
Terminal Half-Life | 53 hours |
Renal Clearance (Total) | 3.3 L/h |
Renal Clearance (Unbound) | 13.3 L/h |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing Tiopronin Disulfide, and how can purity be validated?
this compound is synthesized via oxidation of Tiopronin using hydrogen peroxide in aqueous or ethanol solvents under controlled pH and temperature. Post-synthesis, purity can be validated using chromatographic techniques (e.g., C18 column chromatography) and spectroscopic methods such as NMR or LC-HRMS to confirm disulfide bond formation and absence of residual thiols . For reproducibility, reaction conditions (e.g., molar ratios, reaction time) must be explicitly documented, with cross-referencing to prior literature for known compounds .
Q. How do researchers characterize the redox activity of this compound in vitro?
Redox behavior is assessed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reverse disulfide bond formation. Kinetic studies often employ UV-Vis spectroscopy to monitor thiol-disulfide exchange rates, while cyclic voltammetry quantifies redox potentials. For biological relevance, experiments should simulate physiological conditions (e.g., pH 7.4, 37°C) and include controls like glutathione disulfide for comparative analysis .
Q. What analytical techniques are recommended for confirming disulfide bond connectivity in this compound?
Non-reducing peptide mapping via LC-HRMS is the gold standard, as it preserves disulfide bonds during analysis. High-resolution mass spectrometry coupled with software-assisted interpretation (e.g., Xcalibur, Protein Metrics) enables precise identification of disulfide linkages. Cross-validation with enzymatic digestion (e.g., trypsin) ensures batch-to-batch consistency .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in cystinuria models be reconciled?
Discrepancies often arise from variations in experimental design, such as differences in cystine concentration thresholds, animal models (e.g., knockout mice vs. spontaneous mutants), or pharmacokinetic parameters (e.g., dosing frequency). Researchers should conduct meta-analyses to identify confounding variables and validate findings using standardized protocols (e.g., FDA GSRS guidelines) .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability challenges stem from its susceptibility to redox cycling. Approaches include:
- Formulating with antioxidants (e.g., ascorbic acid) in lyophilized preparations.
- Encapsulation in liposomes or polymeric nanoparticles to minimize premature reduction.
- Real-time stability testing under ICH guidelines (25°C/60% RH) with LC-MS monitoring .
Q. How do researchers design experiments to investigate this compound’s neuroprotective mechanisms in subarachnoid hemorrhage models?
Preclinical studies require:
- Hypothesis-driven design : Focus on redox modulation (e.g., Nrf2 pathway activation) or thiol-mediated metal chelation.
- Endpoint selection : Measure biomarkers like malondialdehyde (oxidative stress) or caspase-3 (apoptosis).
- Control groups : Include sham-operated animals and comparator drugs (e.g., N-acetylcysteine) to isolate specificity .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research?
Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, agitation speed).
- Adhere to FDA GSRS documentation standards for traceability .
Q. Methodological Guidance
Q. How should researchers structure a publication to highlight this compound’s novel applications?
- Introduction : Link prior work on Tiopronin’s cystinuria use to emerging roles (e.g., nanoparticle stabilization).
- Methods : Detail synthesis and characterization in the main text; move auxiliary data (e.g., NMR spectra) to supplementary files.
- Discussion : Contrast findings with structurally analogous disulfides (e.g., lipoic acid) to emphasize novelty .
Q. What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?
- Feasibility : Pilot studies to assess reagent availability and technical limits (e.g., LC-MS access).
- Novelty : Conduct systematic reviews (PubMed, SciFinder) to identify underexplored mechanisms (e.g., anti-inflammatory pathways).
- Ethics : For in vivo studies, follow ARRIVE guidelines for humane endpoints .
Q. Data Interpretation and Conflict Resolution
Q. How to resolve contradictions in reported IC50 values for this compound’s enzyme inhibition?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Apply the following:
Propriétés
IUPAC Name |
2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(9(17)11-3-7(13)14)19-20-6(2)10(18)12-4-8(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCRXQYFIPNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SSC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-37-4 | |
Record name | Tiopronin disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021269374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIOPRONIN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK7MK77JLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.